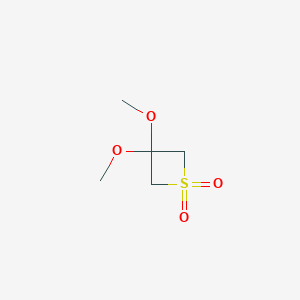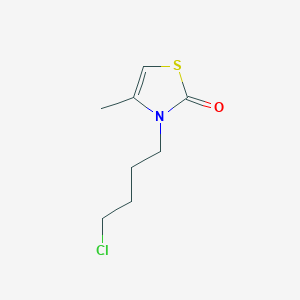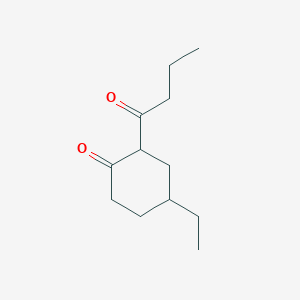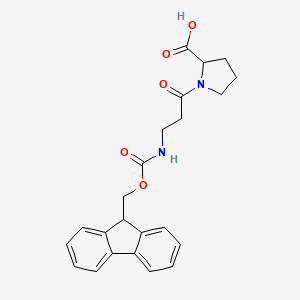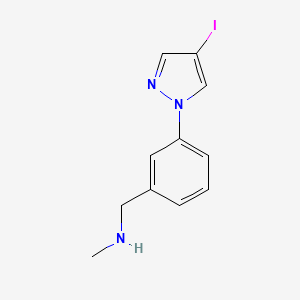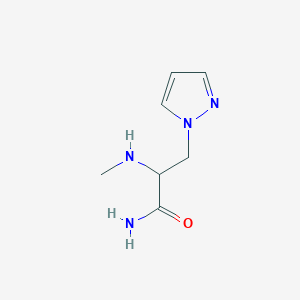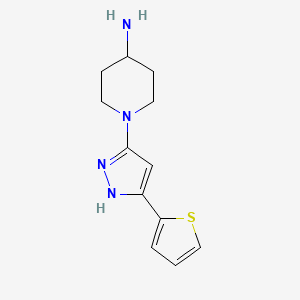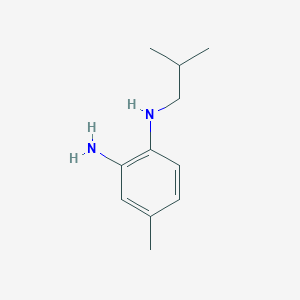
N1-Isobutyl-4-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C16H20N2 It is a derivative of benzene and is characterized by the presence of two amino groups attached to the benzene ring, along with a methyl group and an isobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of aniline.
Alkylation: The aniline is then alkylated using an appropriate alkyl halide, such as 2-methylpropyl chloride, under basic conditions to introduce the isobutyl group.
Methylation: Finally, the compound is methylated to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including reduced inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diaminotoluene: Similar structure but lacks the isobutyl group.
4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine: Similar structure with a phenylpropyl group instead of an isobutyl group.
Uniqueness
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine is unique due to the presence of both a methyl group and an isobutyl group attached to the benzene ring. This specific arrangement of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-methyl-1-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8,13H,7,12H2,1-3H3 |
Clé InChI |
HTBZFEUIIPMEGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


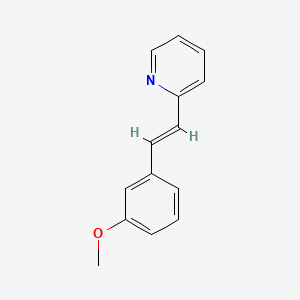
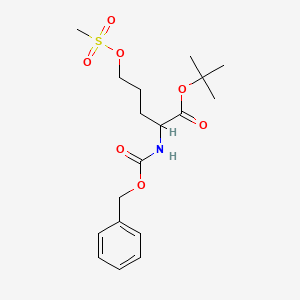
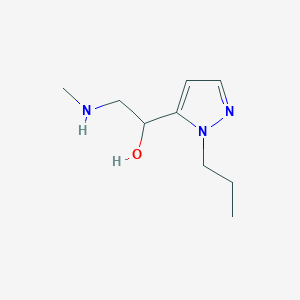
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

